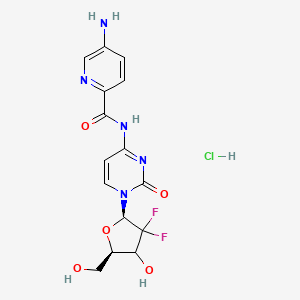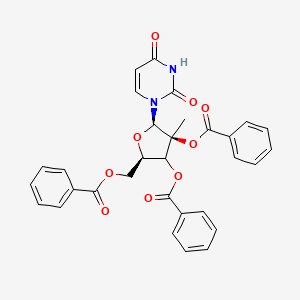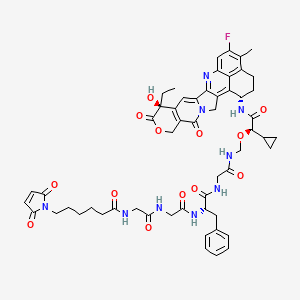
Jnk-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jnk-IN-14 is a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNKs are involved in various physiological processes, including cell proliferation, differentiation, survival, and apoptosis. This compound has shown significant potential in scientific research due to its ability to selectively inhibit JNK1, JNK2, and JNK3 with high efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jnk-IN-14 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Jnk-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Jnk-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JNK signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JNK inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions due to its ability to modulate JNK activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JNK pathway .
Mecanismo De Acción
Jnk-IN-14 exerts its effects by selectively inhibiting the activity of JNK1, JNK2, and JNK3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the JNK signaling pathway, leading to altered gene expression, reduced cell proliferation, and increased apoptosis. The molecular targets and pathways involved include c-Jun, a transcription factor that regulates various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Jnk-IN-14 include:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high specificity.
SP600125: A widely used JNK inhibitor with moderate selectivity and efficacy.
Indenoquinoxaline-based oximes: Novel JNK inhibitors with submicromolar binding affinity for JNK isoforms.
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for JNK1, JNK2, and JNK3. It demonstrates greater inhibitory efficacy compared to other JNK inhibitors like SP600125. Additionally, this compound induces early-stage apoptosis and arrests cell population at the G2/M phase, making it a valuable tool for studying the JNK pathway and its role in various diseases .
Propiedades
Fórmula molecular |
C27H31N5O4S |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C27H31N5O4S/c1-27(2,3)32-18-24(26(31-32)20-6-4-7-22(34)16-20)19-12-15-29-25(17-19)28-13-5-14-30-37(35,36)23-10-8-21(33)9-11-23/h4,6-12,15-18,30,33-34H,5,13-14H2,1-3H3,(H,28,29) |
Clave InChI |
DXOOEWGOXWQIJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)O)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)












